N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
Description
N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O2/c1-28-13-4-5-24(28)22-17-23(27-26-22)25(31)29(2)18-20-11-15-30(16-12-20)14-10-19-6-8-21(32-3)9-7-19/h4-9,13,17,20H,10-12,14-16,18H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIARZPRHLRNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N(C)CC3CCN(CC3)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Piperidine Ring: This can be achieved through the reaction of 4-methoxyphenylacetonitrile with piperidine under basic conditions.
Introduction of the Pyrazole Ring: This step involves the cyclization of an appropriate hydrazine derivative with a diketone or ketoester.
Coupling Reactions: The final step involves coupling the piperidine and pyrazole intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to act on certain receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-N-(1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl)-4-(methylsulfonyl)benzamide
- N-(2-(环己-1-烯-1-基)乙基)-2-(4-甲氧基苯基)乙酰胺
Uniqueness
N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
